4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one
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Overview
Description
4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is a complex organic compound with a unique structure that includes a chromenone core, an ethyl group, a methyl group, and a naphthyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves multiple steps, starting with the preparation of the chromenone core. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Naphthyl Group: The naphthyl group can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an appropriate acyl chloride.
Esterification: The final step involves the esterification of the chromenone core with the naphthyl group using a suitable esterifying agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenone derivatives.
Scientific Research Applications
4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-naphthol
- 4-methyl-7-ethyl-2H-chromen-2-one
- 5-(naphthalen-2-yl)-2H-chromen-2-one
Uniqueness
4-ethyl-7-methyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C24H20O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-ethyl-7-methyl-5-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one |
InChI |
InChI=1S/C24H20O4/c1-3-16-13-23(26)28-22-11-15(2)10-21(24(16)22)27-14-20(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-13H,3,14H2,1-2H3 |
InChI Key |
JDHDRBFZGLZQBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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